molecular formula C6H9F3O2 B1630001 Methyl 5,5,5-trifluoropentanoate CAS No. 66716-19-6

Methyl 5,5,5-trifluoropentanoate

Cat. No.: B1630001
CAS No.: 66716-19-6
M. Wt: 170.13 g/mol
InChI Key: YSRKSEWKSFLEOP-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoropentanoate is a useful research compound. Its molecular formula is C6H9F3O2 and its molecular weight is 170.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5,5,5-trifluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-11-5(10)3-2-4-6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRKSEWKSFLEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631428
Record name Methyl 5,5,5-trifluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66716-19-6
Record name Methyl 5,5,5-trifluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5,5,5-trifluoropentanoate is a fluorinated compound that has garnered attention in biological and chemical research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, and implications in various fields, drawing from diverse sources to provide a comprehensive overview.

Structural Characteristics

This compound is characterized by the presence of a trifluoromethyl group attached to a pentanoate backbone. The trifluoromethyl group significantly alters the compound's physicochemical properties, including hydrophobicity and acidity, which can influence its biological interactions.

1. Protein Incorporation and Translation

Research indicates that fluorinated amino acids like this compound can serve as analogs for natural amino acids in protein synthesis. For instance, studies have shown that 5,5,5-trifluoroisoleucine (a related compound) can be incorporated into proteins in Escherichia coli (E. coli), albeit with reduced efficiency compared to isoleucine. The incorporation of such fluorinated compounds can lead to modified protein structures and functions, potentially affecting cellular processes such as growth and metabolism .

Table 1: Comparison of Incorporation Efficiency

CompoundIncorporation EfficiencyKinetic Parameters (k_cat/K_m)
IsoleucineHigh0.44 s⁻¹ µM⁻¹
5TFI (5,5,5-trifluoroisoleucine)Moderate3.28 x 10⁻³ s⁻¹ µM⁻¹
3TFI (3-trifluoroisoleucine)LowNo significant activity observed

This table illustrates the comparative incorporation efficiencies of different fluorinated amino acids into proteins.

2. Toxicity and Growth Inhibition

The incorporation of this compound into proteins may lead to cytotoxic effects. Studies demonstrate that concentrations of fluorinated amino acids can inhibit bacterial growth in a dose-dependent manner. For example, E. coli strains supplemented with high levels of 5TFI showed complete growth inhibition at concentrations around 4 mM . This suggests that while these compounds can be incorporated into proteins, they may also disrupt normal cellular functions.

Case Study: E. coli Growth Inhibition

In a controlled study involving E. coli cultures, the effects of this compound were assessed by varying concentrations of the compound in the growth medium. Results indicated significant inhibition of cell proliferation at higher concentrations:

  • 0.2 mM : Normal growth observed.
  • 1 mM : Slight growth reduction.
  • 4 mM : Complete growth inhibition.

These findings highlight the compound's potential as a selective agent against bacterial proliferation .

Case Study: Protein Structure Modification

Another study focused on the incorporation of fluorinated amino acids into murine dihydrofolate reductase (mDHFR). The modified protein exhibited altered kinetic properties compared to its non-fluorinated counterpart. The mass difference between mDHFR containing fluorinated residues and the wild-type was consistent with theoretical predictions based on the incorporation of trifluoromethyl groups .

Implications for Future Research

The unique properties of this compound suggest several avenues for future research:

  • Drug Development : Its ability to modify protein structures could be harnessed in designing novel therapeutics that target specific biological pathways.
  • Biotechnology Applications : The compound's incorporation into proteins may be explored for developing biosensors or enzyme inhibitors.
  • Environmental Impact Studies : Understanding how such fluorinated compounds interact within biological systems could inform environmental safety assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.